
4-Trifluoromethoxybenzoic Acid-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)benzoic acid-d4 is a deuterium-labeled derivative of 4-(Trifluoromethoxy)benzoic acid. The incorporation of deuterium atoms in place of hydrogen atoms makes this compound particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzoic acid-d4 typically involves the deuteration of 4-(Trifluoromethoxy)benzoic acid. One common method includes the reaction of 4-(Trifluoromethoxy)benzonitrile with deuterated water (D2O) under acidic conditions to yield the deuterated acid . The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzoic acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)benzoic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)benzoic acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: In drug development to study pharmacokinetics and metabolic stability.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)benzoic acid-d4 involves its incorporation into biological systems where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: The non-deuterated version of the compound.
4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzyl alcohol: Contains a benzyl alcohol group instead of a carboxylic acid
Uniqueness
4-(Trifluoromethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and studying metabolic processes. This makes it particularly valuable in drug development and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C8H5F3O3 |
|---|---|
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D |
Clave InChI |
RATSANVPHHXDCT-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC(F)(F)F)[2H] |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



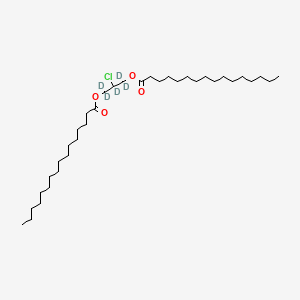
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
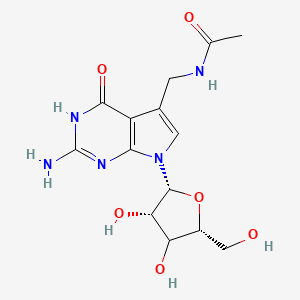
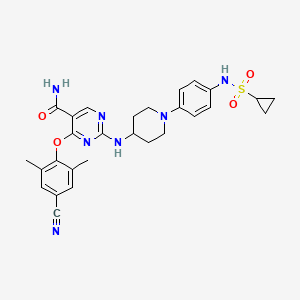
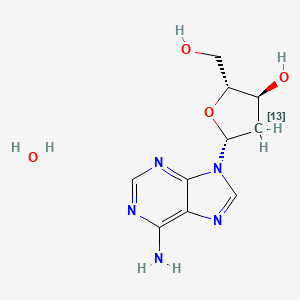

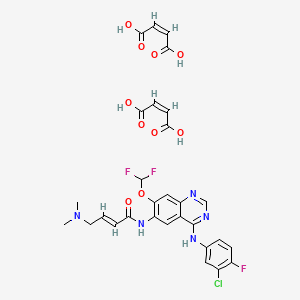
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
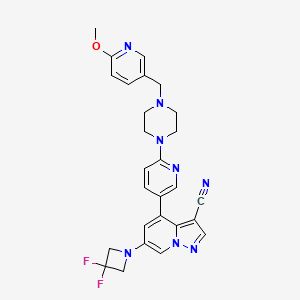
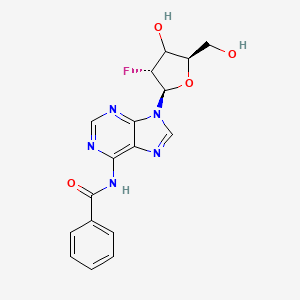

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
